molecular formula C8H11O4P B8139962 Methyl 5-(dimethylphosphoryl)furan-2-carboxylate

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate

Cat. No.: B8139962
M. Wt: 202.14 g/mol
InChI Key: JJWCHRCFNZUHQI-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is an organic compound with the molecular formula C8H11O4P. It is a derivative of furan, a heterocyclic organic compound, and contains a dimethylphosphoryl group attached to the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate can be synthesized through copper-catalyzed reactions involving furan derivatives. One common method involves the reaction of furan, furfural, or 2-acetylfuran with carbon tetrachloride (CCl4) and methanol (MeOH) in the presence of a copper catalyst . The reaction conditions typically include refluxing the mixture to achieve high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted furan derivatives.

Scientific Research Applications

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(dimethylphosphoryl)furan-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The dimethylphosphoryl group can participate in various biochemical reactions, influencing the compound’s activity. The furan ring’s electron-rich nature allows it to interact with enzymes and receptors, potentially modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: A simpler derivative of furan without the dimethylphosphoryl group.

    Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups and is used in similar synthetic applications.

    Furan-2-carboxylic acid: A carboxylic acid derivative of furan, used in various chemical reactions.

Uniqueness

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-dimethylphosphorylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O4P/c1-11-8(9)6-4-5-7(12-6)13(2,3)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCHRCFNZUHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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